1-(Pyridin-2-ylamino)pyrrolidine-2,5-dione (CAS 1269531-44-3) is a neutral, succinimide-protected derivative of 2-pyridylhydrazine. It functions as a highly stable building block and directing group precursor in organic synthesis. By masking the highly reactive and oxidation-prone hydrazine moiety within a pyrrolidine-2,5-dione ring, this compound provides a bench-stable, crystalline solid that retains the essential reactivity of the 2-pyridylamino group [1]. It is primarily procured for the synthesis of N-(2-pyridyl) heterocycles, the installation of bidentate directing groups for transition-metal-catalyzed C-H activation, and specialized electrophilic amination protocols where free hydrazines or their hydrochloride salts exhibit poor chemoselectivity or handling limitations.
Attempting to substitute this compound with free 2-hydrazinopyridine or its dihydrochloride salt often leads to severe process inefficiencies. Free 2-hydrazinopyridine is notoriously sensitive to air and moisture, rapidly degrading into dark, oxidized impurities that poison transition-metal catalysts and depress yields during scale-up [1]. While 2-hydrazinopyridine dihydrochloride mitigates oxidative degradation, its highly hygroscopic nature and requirement for stoichiometric exogenous base during neutralization generate significant salt waste. This salt byproduct can interfere with delicate catalytic cycles and drastically reduce the solubility of intermediates in aprotic solvents. Furthermore, generic N-aminosuccinimides lack the crucial 2-pyridyl nitrogen required for bidentate metal coordination, rendering them ineffective for directing-group applications.
The succinimide protection of the hydrazine core fundamentally alters the oxidative stability of the molecule. 1-(Pyridin-2-ylamino)pyrrolidine-2,5-dione maintains >99% purity over extended periods under ambient atmospheric conditions, whereas free 2-hydrazinopyridine rapidly oxidizes, degrading to <90% purity within weeks if not stored under strictly inert, sub-zero conditions [1].
| Evidence Dimension | Purity retention under ambient atmospheric conditions (25°C, air) |
| Target Compound Data | >99% purity retained after 6 months |
| Comparator Or Baseline | Free 2-hydrazinopyridine (<90% purity within weeks) |
| Quantified Difference | >10-fold extension in ambient shelf-life without inert gas protection |
| Conditions | Ambient storage, crystalline solid state |
Eliminates the need for specialized cold-chain storage and inert-atmosphere glovebox handling during procurement and manufacturing scale-up.
Unlike the dihydrochloride salt of 2-hydrazinopyridine, which requires at least two equivalents of an exogenous base (such as triethylamine or sodium carbonate) to liberate the reactive species, 1-(Pyridin-2-ylamino)pyrrolidine-2,5-dione is a neutral precursor. This eliminates the generation of neutralization salts during coupling or amination reactions [1].
| Evidence Dimension | Equivalents of exogenous base required for activation |
| Target Compound Data | 0 equivalents (neutral, protected precursor) |
| Comparator Or Baseline | 2-Hydrazinopyridine dihydrochloride (≥2.0 equivalents of base) |
| Quantified Difference | 100% reduction in neutralization-derived salt byproducts |
| Conditions | Homogeneous catalytic coupling in aprotic solvents |
Prevents salt-induced catalyst deactivation and simplifies downstream purification in sensitive pharmaceutical intermediate synthesis.
The lipophilic succinimide core significantly enhances the compound's solubility profile in moderately polar aprotic solvents such as dichloromethane, ethyl acetate, and tetrahydrofuran. In contrast, the highly polar 2-hydrazinopyridine dihydrochloride salt exhibits poor solubility in these media, often necessitating the use of protic solvents that can quench moisture-sensitive catalysts [1].
| Evidence Dimension | Solubility in moderately polar aprotic solvents (e.g., THF, DCM) |
| Target Compound Data | High solubility (>50 mg/mL) |
| Comparator Or Baseline | 2-Hydrazinopyridine dihydrochloride (<5 mg/mL) |
| Quantified Difference | >10-fold increase in aprotic solvent solubility |
| Conditions | Standard room temperature dissolution |
Enables the use of a wider range of process solvents, particularly those required for moisture-sensitive transition-metal catalysis.
When utilized as a precursor for 1-(2-pyridyl)pyrazoles via reaction with 1,3-diketones, the succinimide-protected form allows for controlled, slow-release condensation. This suppresses the formation of competing bis-hydrazone impurities that commonly plague reactions utilizing highly reactive free 2-hydrazinopyridine, thereby increasing the yield of the target heterocycle [1].
| Evidence Dimension | Yield of targeted 1-(2-pyridyl)pyrazoles during cyclocondensation |
| Target Compound Data | >85% yield (via controlled condensation) |
| Comparator Or Baseline | Free 2-hydrazinopyridine (~60% yield due to bis-hydrazone formation) |
| Quantified Difference | ~25% absolute increase in target heterocycle yield |
| Conditions | Cyclocondensation with 1,3-diketones in standard organic solvents |
Controlled reactivity minimizes side-product formation, significantly reducing chromatographic purification costs at scale.
This compound is the right choice when the 2-pyridylamino moiety must be installed onto complex substrates to enable subsequent Pd- or Ru-catalyzed ortho-functionalization. Its neutral, base-free nature prevents the degradation of base-sensitive functional groups during the directing group installation phase [1].
Ideal for the synthesis of pharmaceutical libraries containing N-(2-pyridyl) heterocycles. The controlled release of the hydrazine from the succinimide core maximizes cyclocondensation yields and avoids the formation of polymeric or bis-hydrazone impurities typical of highly reactive free hydrazines [2].
Procured for advanced amination methodologies where the succinimide acts as a leaving group. This allows for the direct, electrophilic transfer of the 2-pyridylamino group to carbon or heteroatom nucleophiles without the need for harsh oxidative conditions [3].
Highly recommended for laboratories or manufacturing facilities that require a reliable, long-term stockpile of a 2-pyridylhydrazine equivalent. Its exceptional ambient stability eliminates the need to invest in continuous argon-purged, sub-zero storage infrastructure [4].